molecular formula C16H10N2O3S B2858235 2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile CAS No. 1225166-89-1

2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2858235
CAS No.: 1225166-89-1
M. Wt: 310.33
InChI Key: ZQNJLIAQBZRPJP-UHFFFAOYSA-N
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Description

2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. It belongs to the 1,3-oxazole class, a scaffold prevalent in numerous bioactive molecules and pharmaceutical agents due to its versatile profile . The structure incorporates a phenylsulfonyl group at the 5-position and a nitrile group at the 4-position, which are key modulators of its electronic properties and potential biological interactions. The core 1,3-oxazole nucleus is recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic actions . Specifically, 1,3-oxazole derivatives bearing sulfonyl groups have been explored as potent inhibitors of bacterial and fungal growth, with some analogs demonstrating efficacy against Candida albicans . The nitrile group is a common pharmacophore that can enhance binding affinity to biological targets and serve as a versatile synthetic handle for further chemical derivatization. This compound is intended for use in in vitro research applications only, such as hit identification in high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize antimicrobial or anticancer properties, and as a key intermediate in the synthesis of more complex chemical libraries . WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use, including in foods, drugs, cosmetics, or household products.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c17-11-14-16(22(19,20)13-9-5-2-6-10-13)21-15(18-14)12-7-3-1-4-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNJLIAQBZRPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Acyl-α-Amino Ketone Precursors

The precursor, N-(1-oxo-3-phenyl-1-(4-(phenylsulfonyl)phenyl)propan-2-yl)-4-(phenylsulfonyl)benzamide, is synthesized via a three-step sequence:

  • Friedel–Crafts Acylation : 4-(Phenylsulfonyl)benzoic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • Amide Bond Formation : The acyl chloride couples with L-phenylalanine methyl ester in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.
  • Ketone Formation : The methyl ester undergoes hydrolysis with lithium hydroxide (LiOH), followed by decarboxylation at 120°C to yield the N-acyl-α-amino ketone.

Cyclization Conditions and Optimization

Cyclization is achieved by heating the N-acyl-α-amino ketone (10 mmol) in phosphoryl trichloride (20 mL) under reflux for 4–6 hours. Key parameters include:

  • Temperature : 110–120°C (reflux temperature of POCl₃)
  • Solvent : Neat POCl₃ acts as both solvent and dehydrating agent
  • Workup : Quenching with ice-water, extraction with dichloromethane, and recrystallization from ethanol

Yield : 85–92%
Purity : >90% (confirmed by RP-HPLC)

Sulfonylation of Preformed Oxazole Intermediates

An alternative route introduces the phenylsulfonyl group post-cyclization, enhancing modularity for structure-activity studies.

Synthesis of 2-Phenyl-1,3-oxazole-4-carbonitrile

The oxazole core is assembled via:

  • Condensation : 2-Amino-4-cyano-5-phenyl-1,3-oxazole reacts with benzenesulfonyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C.
  • Sulfonylation : Dropwise addition of Et₃N (1.5 equiv) facilitates sulfonyl group transfer, with reaction completion in 12 hours.

Yield : 78%
Selectivity : Z-selectivity confirmed by ¹H NMR (δ 8.21 ppm for methine proton)

Comparative Analysis of Synthetic Methods

Parameter Robinson–Gabriel Method Post-Cyclization Sulfonylation
Overall Yield 85–92% 65–78%
Reaction Time 8–10 hours 14–16 hours
Regioselectivity Control High Moderate
Scalability Industrial feasible Limited by sulfonylation efficiency

Mechanistic Insights and Side Reactions

Cyclization Pathway

The Robinson–Gabriel mechanism proceeds via:

  • Protonation : POCl₃ protonates the carbonyl oxygen, increasing electrophilicity.
  • Intramolecular Attack : The amide nitrogen attacks the activated ketone, forming the oxazolinium intermediate.
  • Aromaticity-Driven Dehydration : Loss of water yields the aromatic 1,3-oxazole.

Competing Side Reactions

  • Over-Sulfonylation : Excess benzenesulfonyl chloride leads to di-sulfonylated byproducts (reduced by stoichiometric control).
  • Ring-Opening : Prolonged reflux in POCl₃ causes oxazole degradation (mitigated by strict temperature control).

Industrial Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances:

  • Heat Transfer : Critical for exothermic sulfonylation steps
  • Mixing Efficiency : Reduces localized over-sulfonylation

Green Chemistry Innovations

  • Catalyst Recycling : Mesoporous titania-alumina mixed oxides (MTAMO) enable 5 reaction cycles without activity loss.
  • Solvent Reduction : Mechanochemical synthesis achieves 80% yield in solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile is a chemical compound with several applications, particularly in the fields of medicinal chemistry and cosmetics. This compound and its derivatives have demonstrated activity against human papillomavirus (HPV) and exhibit potential in developing cosmetic products .

Scientific Research Applications

Antiviral Activity:

  • Anti-HPV agent Synthesis of 1,3-oxazole-4-carbonitrile derivatives has shown moderate activity against low-risk HPV11 with low cellular toxicity . Specifically, a related compound, 2-Phenyl-5-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)-1,3-oxazole-4-carbonitrile, demonstrates activity against human papillomavirus (HPV) types 11, 16, and 18 in vitro .

Cosmetic Applications:

  • Cosmetic product development Polymers, including synthetic and semi-synthetic ones, are used in cosmetics for their thermal and chemo-sensitive properties . These polymers can be used in nanoparticles to deliver fragrances and active nutrients, modifying their release profiles and improving bioactivity on the skin .

Synthesis and Chemical Properties:

  • Preparation of disubstituted oxazoles 2-(phenylsulfonyl)-1,3-oxazole can be used to prepare 2,5-disubstituted oxazoles . The carbanion of 2-(phenylsulfonyl)-1,3-oxazole reacts with electrophiles, providing a route to create these disubstituted oxazoles .

Antimicrobial Activity:

  • N-acyl-α-amino acids have shown antibacterial and antibiofilm activities . The biological action is attributed to the presence of a valine residue and a fragment derived from diphenyl sulfone .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may bind to DNA or proteins involved in cell division, thereby disrupting the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3-oxazole-4-carbonitrile derivatives, which exhibit diverse bioactivities depending on substituents. Below is a detailed comparison:

Compound Substituents Key Properties Biological Activity Reference
2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile 2-phenyl, 5-phenylsulfonyl Z-selectivity; synthesized via phenylsulfonyl chloride and DIPEA Moderate cytokinin-like activity (23% biomass growth vs. control)
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 2-tolyl, 5-piperidinylsulfonyl Higher lipophilicity due to tolyl group Enhanced cytokinin-like activity (details unspecified)
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-(2-fluorophenyl), 5-piperazinyl-2-fluorobenzoyl Increased electron-withdrawing effects from fluorine Potential pesticidal/antimicrobial applications (structural inference)
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile 2-benzyl, 5-amino Polar amino group enhances solubility Unspecified bioactivity; used as a synthetic intermediate
2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)-1,3-oxazole-4-carbonitrile 2-(2-chlorophenyl), 5-dimethylaminoethylamino Basic dimethylamino group improves cellular uptake Investigated for kinase inhibition (inference from structural analogs)

Key Findings

Substituent Effects on Bioactivity :

  • The phenylsulfonyl group in the target compound contributes to moderate cytokinin-like activity, as observed in pumpkin cotyledon biomass growth assays. However, replacing the phenyl group at position 2 with a tolyl group (compound №6) significantly enhances activity, likely due to improved steric and hydrophobic interactions .
  • Fluorinated derivatives (e.g., fluorophenyl and fluorobenzoyl substituents) exhibit enhanced metabolic stability and binding affinity in pesticidal applications, attributed to fluorine’s electron-withdrawing effects .

Synthetic Flexibility :

  • Piperidinylsulfonyl and piperazinyl groups (e.g., compound №5 vs. fluorinated analogs) enable modular synthesis, allowing fine-tuning of physicochemical properties such as solubility and logP .

Electronic and Steric Influence :

  • The nitrile group at position 4 is critical for electronic conjugation, stabilizing the oxazole ring and influencing reactivity in further functionalization .

Contradictions and Limitations

  • While the target compound shows Z-selectivity, its cytokinin-like activity is lower than that of oxazolopyrimidine derivatives (e.g., compound №2 in ), suggesting that fused heterocyclic systems may offer superior bioactivity .
  • Limited data exist on the pharmacokinetic profiles of these compounds, necessitating further studies on bioavailability and toxicity.

Biological Activity

2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Oxazole ring : A five-membered ring containing nitrogen and oxygen.
  • Phenyl group : Enhances lipophilicity and biological activity.
  • Phenylsulfonyl group : Imparts stability and potential for further functionalization.
  • Carbonitrile group : Contributes to reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts like titanium tetraisopropoxide (TTIP) under elevated temperatures. This method can be optimized using green chemistry principles to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting cell wall synthesis and disrupting bacterial metabolism.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound also shows promising anticancer activity. Studies have reported that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of specific kinases involved in cell cycle regulation.

For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 10 µM, indicating potent anticancer effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and reported a significant reduction in bacterial load in treated groups compared to controls.
  • Case Study on Anticancer Potential : Another investigation focused on its effects on colon cancer cells (HT29), showing that treatment resulted in a marked decrease in cell viability and increased markers of apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • DNA Interaction : It has been suggested that the compound can bind to DNA, disrupting replication processes in cancer cells.

Applications

Given its promising biological activities, this compound is being explored for several applications:

  • Drug Development : Potential lead compound for developing new antibiotics or anticancer agents.
  • Material Science : Utilized in creating advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursor sulfonyl-substituted oxazoles. Key steps include:

  • Sulfonylation : Introducing the phenylsulfonyl group via reaction with benzenesulfonyl chloride under basic conditions (e.g., using NaH in THF at 0–5°C) .
  • Cyclization : Formation of the oxazole ring using reagents like POCl₃ or PCl₃, with temperature control (60–80°C) to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity .
    • Data Contradiction : Some protocols use microwave-assisted synthesis to reduce reaction time, but this may compromise scalability .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring (δ 8.2–8.5 ppm for aromatic protons) and sulfonyl group (δ 125–130 ppm for SO₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₆H₁₀N₂O₃S, expected m/z 318.04) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly the position of the sulfonyl and nitrile groups .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised due to fine powder form .
  • Toxicity Data : Limited ecotoxicological data exist; treat as hazardous waste (incineration at >1000°C recommended) .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Activation : The sulfonyl group withdraws electron density, making the oxazole C-5 position susceptible to nucleophilic attack (e.g., by amines or thiols).
  • Kinetic Studies : Reactivity can be quantified using Hammett plots; σₚ values for sulfonyl substituents correlate with reaction rates in SNAr mechanisms .
    • Data Contradiction : Some studies report unexpected stability in basic conditions, suggesting steric hindrance from the phenyl groups may slow hydrolysis .

Q. What computational models predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of Aurora kinase A (PDB: 5Q8) to simulate binding. The sulfonyl group forms hydrogen bonds with Lys162, while the nitrile interacts with Glu260 .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations reveal the lowest unoccupied molecular orbital (LUMO) is localized on the oxazole ring, guiding electrophile design .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Modification Sites :
  • C-4 Nitrile : Replace with carboxylic acid to improve solubility (e.g., 5-phenyloxazole-4-carboxylic acid derivatives show 10× higher aqueous solubility) .
  • Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -Cl) at the para position to enhance metabolic stability .
  • Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7) using IC₅₀ assays; compare with parent compound .

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